![molecular formula C13H17BrClNO2 B13858120 tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate: is an organic compound with the molecular formula C11H13BrClNO2 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives.
Hydrolysis Products: Corresponding amine and carbon dioxide.
Oxidation Products: Oxidized derivatives of the phenyl ring.
Reduction Products: Reduced derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]carbamate
- tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-ethylcarbamate
- tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-isopropylcarbamate
Comparison:
- Structural Differences: The main difference lies in the substituents attached to the nitrogen atom of the carbamate group. These variations can influence the compound’s reactivity, solubility, and biological activity.
- Unique Features: tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate is unique due to its specific combination of tert-butyl, bromine, and chlorine substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17BrClNO2 |
|---|---|
Molecular Weight |
334.63 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16(4)8-9-5-6-10(14)11(15)7-9/h5-7H,8H2,1-4H3 |
InChI Key |
NWKCTWGPEUTWKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


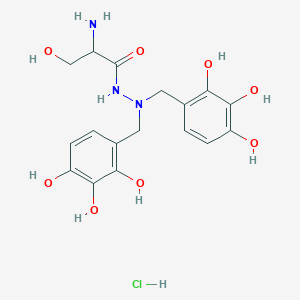
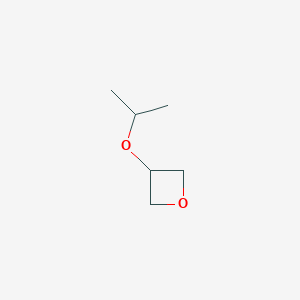

![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
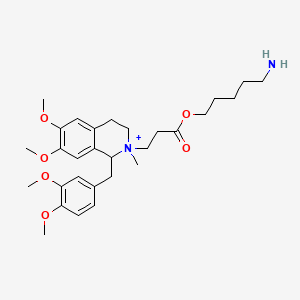

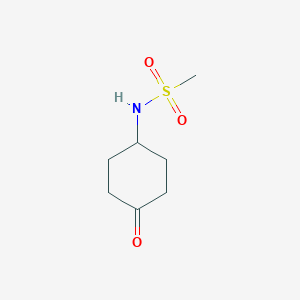
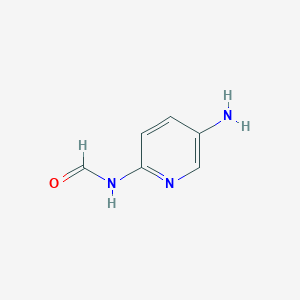

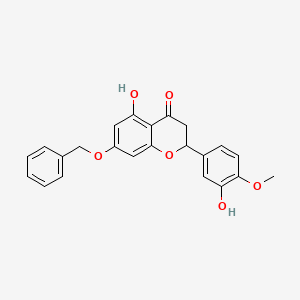
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)

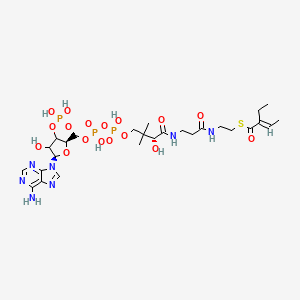
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
